molecular formula C13H20O2 B2537141 (2S)-2-(1-Adamantyl)propanoic acid CAS No. 1279128-98-1

(2S)-2-(1-Adamantyl)propanoic acid

Cat. No. B2537141
CAS RN: 1279128-98-1
M. Wt: 208.301
InChI Key: JJOIGVWVISBUAZ-SEOMOHDOSA-N
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Description

(2S)-2-(1-Adamantyl)propanoic acid, also known as 1-APA, is an organic compound that belongs to the family of carboxylic acids. It is a derivative of adamantane, a cyclic hydrocarbon that is commonly used in the synthesis of pharmaceuticals due to its unique chemical and physical properties. 1-APA is a chiral molecule, which means that it exists in two mirror-image forms, known as enantiomers. The compound has been the subject of extensive scientific research due to its potential applications in the fields of medicine and biotechnology.

Mechanism of Action

The mechanism of action of (2S)-2-(1-Adamantyl)propanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been shown to activate certain transcription factors, such as nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPAR-γ), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(2S)-2-(1-Adamantyl)propanoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of various diseases, including cancer and Alzheimer's disease. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may make it a promising candidate for the development of anti-cancer therapies.

Advantages and Limitations for Lab Experiments

(2S)-2-(1-Adamantyl)propanoic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. It also exhibits a range of biological activities, which makes it a versatile compound for investigating various cellular and molecular processes. However, one limitation is that it is not very soluble in water, which may limit its use in certain experiments. It also has a relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on (2S)-2-(1-Adamantyl)propanoic acid. One direction is to further investigate its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to explore its potential use as a tool for investigating various cellular and molecular processes, such as inflammation and apoptosis. Finally, future research could focus on the development of new synthesis methods for the compound, which may improve its efficiency and yield.

Synthesis Methods

The synthesis of (2S)-2-(1-Adamantyl)propanoic acid can be achieved through several methods, including the reaction of adamantane with chloroacetic acid, the reaction of 1-adamantanecarboxylic acid with thionyl chloride, and the reaction of 1-adamantanecarboxylic acid with 2-bromoethanol. The most commonly used method involves the reaction of adamantane with chloroacetic acid in the presence of a catalyst, such as zinc chloride or aluminum chloride. The resulting product is then purified through a series of filtration and distillation processes.

Scientific Research Applications

(2S)-2-(1-Adamantyl)propanoic acid has been the subject of extensive scientific research due to its potential applications in the fields of medicine and biotechnology. The compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

(2S)-2-(1-adamantyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-8(12(14)15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,14,15)/t8-,9?,10?,11?,13?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOIGVWVISBUAZ-SEOMOHDOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(1-Adamantyl)propanoic acid

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